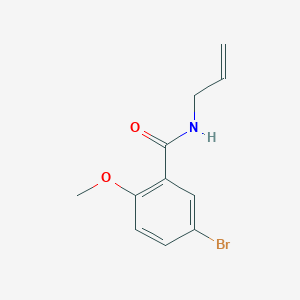![molecular formula C20H22N2O3 B268689 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MMCA, is a pharmaceutical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide may exert its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease cell proliferation, migration, and invasion. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to decrease the expression of MMPs and increase the expression of tumor suppressor genes. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to improve cognitive function and decrease oxidative stress. In rheumatoid arthritis, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease inflammation and cartilage destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
For 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide research include investigating its mechanism of action, optimizing its therapeutic potential, and studying its efficacy and safety in animal models.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves the reaction of 2-aminophenylacetamide with 4-(4-chlorobenzoyl)morpholine in the presence of a base. The resulting product is then treated with 2-methylbenzoyl chloride to yield 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. This synthesis method has been reported in the literature and has been used by various researchers to obtain 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide for their studies.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anticancer effects in several cancer cell lines, including breast cancer, lung cancer, and glioma. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been studied for its neuroprotective effects in Alzheimer's disease and its anti-inflammatory effects in rheumatoid arthritis.
Propiedades
Nombre del producto |
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-2-3-7-16(15)14-19(23)21-18-9-5-4-8-17(18)20(24)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
Clave InChI |
RLSMYGQKBJQQEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
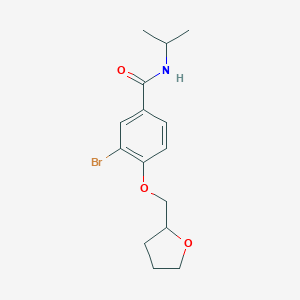
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)
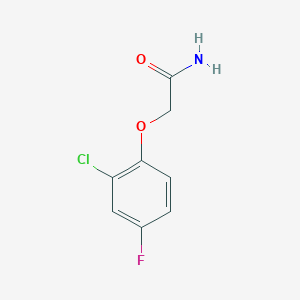
![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
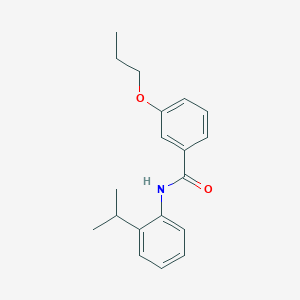
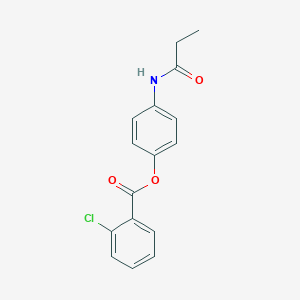
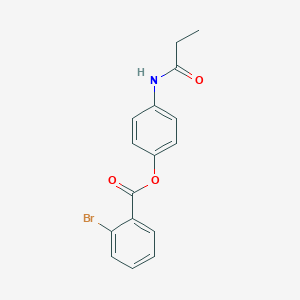
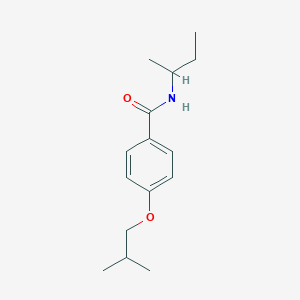
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
